2-(2-ethoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-(2-ethoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxyphenoxy group and a trimethylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:
Formation of 2-ethoxyphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Preparation of 2-(2-ethoxyphenoxy)acetic acid: The 2-ethoxyphenol is then reacted with chloroacetic acid in the presence of a base to form 2-(2-ethoxyphenoxy)acetic acid.
Formation of the final compound: The 2-(2-ethoxyphenoxy)acetic acid is then reacted with 2,4,6-trimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
2-(2-ethoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-ethoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide
- 2-(2-ethoxyphenoxy)-N-(2,4,6-dimethylphenyl)acetamide
- 2-(2-ethoxyphenoxy)-N-(2,4,6-trimethylphenyl)propionamide
Uniqueness
2-(2-ethoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide is unique due to the specific combination of its ethoxyphenoxy and trimethylphenyl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(2-ethoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-5-22-16-8-6-7-9-17(16)23-12-18(21)20-19-14(3)10-13(2)11-15(19)4/h6-11H,5,12H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWENRPHKPFDWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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